6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline
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Overview
Description
6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline typically involves multi-step reactions starting from readily available starting materials. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The reaction conditions generally include a palladium catalyst, a base, and a boronic acid or ester as the coupling partner .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.
Industry: It is used in the development of dyes, pigments, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.
Camptothecin: An anticancer agent that also contains a quinoline moiety.
Uniqueness
This compound is unique due to the presence of both chloro and pyridinyl substituents on the quinoline ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The presence of the chloro and methyl groups, along with the pyridine moiety, contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been studied for its efficacy against various bacterial strains, including multidrug-resistant (MDR) bacteria. For instance, it has shown synergistic effects when combined with standard antibiotics such as ciprofloxacin, enhancing antibacterial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
Antimalarial Activity
The compound has also been evaluated for its antimalarial potential . In a study examining quinoline derivatives, it was found that modifications at the C6 position significantly influenced antiplasmodial activity. Compounds similar to this compound demonstrated low nanomolar potency against Plasmodium falciparum, with some derivatives achieving EC50 values below 100 nM . The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the malaria parasite .
Cytotoxicity and Anticancer Potential
Cytotoxicity studies have revealed that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, including human lung carcinoma (A549) and other malignant cells. The results indicate that this compound can induce cell death selectively in cancerous cells while sparing normal cells . The structural modifications at specific positions on the quinoline ring have been shown to enhance cytotoxic efficacy, suggesting a promising avenue for developing targeted cancer therapies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, disrupting processes essential for cell survival and proliferation.
- Protein Synthesis Inhibition : As noted in antimalarial studies, it inhibits PfEF2, affecting protein synthesis critical for parasite survival.
- Synergistic Effects : When used in combination with other antimicrobial agents, it enhances their effectiveness by targeting different bacterial mechanisms .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications on the quinoline structure significantly affect biological activity:
Substituent Position | Modification | Effect on Activity |
---|---|---|
C6 | Chlorine vs Fluorine | Chlorine enhances antiplasmodial potency |
C4 | Methyl group presence | Improves cytotoxicity against cancer cells |
Pyridine substitution | Variations in heterocycles | Alters antimicrobial efficacy significantly |
This table summarizes how specific changes to the chemical structure can lead to variations in biological activity, guiding future synthetic efforts.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Efficacy Study : A recent investigation demonstrated that this compound effectively inhibited MDR strains, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
- Antimalarial Mechanism Exploration : Research highlighted its novel mechanism of action through PfEF2 inhibition, which is critical for advancing new antimalarial therapies .
- Cytotoxicity Evaluation : Studies indicated that certain analogs exhibited selective cytotoxicity against A549 cells, showing promise for development as anticancer agents .
Properties
CAS No. |
609354-49-6 |
---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
6-chloro-4-methyl-2-pyridin-3-ylquinoline |
InChI |
InChI=1S/C15H11ClN2/c1-10-7-15(11-3-2-6-17-9-11)18-14-5-4-12(16)8-13(10)14/h2-9H,1H3 |
InChI Key |
NMHMXDBNISWHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
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